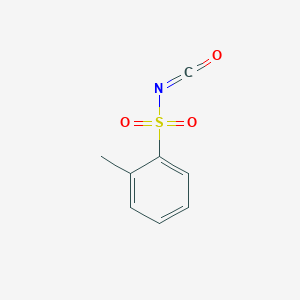

o-Toluenesulfonyl isocyanate

Descripción

Significance of Sulfonyl Isocyanates in Modern Organic Chemistry

Sulfonyl isocyanates are a class of organic compounds characterized by the -SO₂NCO functional group. They are powerful electrophiles and readily react with a variety of nucleophiles. rsc.org This reactivity makes them valuable intermediates in the synthesis of a diverse range of compounds, including amides, sulfonylureas, and various heterocyclic systems like pyrrolidines, lactams, and oxazolidinones. rsc.org

The high reactivity of sulfonyl isocyanates is attributed to the electron-withdrawing nature of the sulfonyl group, which enhances the electrophilicity of the adjacent isocyanate carbon. thieme-connect.com This makes them more reactive than simple isocyanates. One of the most notable applications of sulfonyl isocyanates is in [2+2] cycloaddition reactions with alkenes to form β-lactams, which are core structures in many antibiotic drugs. westmont.edu Furthermore, their reactions with alcohols and amines are fundamental in the production of sulfonylcarbamates and sulfonylureas, respectively, compounds that often exhibit significant biological activity. researchgate.net

Historical Context and Evolution of o-Toluenesulfonyl Isocyanate Research

The exploration of sulfonyl isocyanates dates back to the early 20th century. One of the earliest methods for preparing p-toluenesulfonyl isocyanate involved the reaction of p-toluenesulfonyl chloride with silver cyanate. google.com Over the years, more economical and efficient synthetic routes have been developed. A notable advancement was the reaction of p-toluenesulfonyl chloride with alkali metal cyanates in the presence of a highly polar solvent at elevated temperatures. google.com

Early research primarily focused on the fundamental reactivity of this compound and its analogs, such as their reactions with water, alcohols, and amines. thieme-connect.comvandemark.com A significant milestone in the evolution of its application was the discovery of its utility in [2+2] cycloaddition reactions to form β-lactams. westmont.edu More recent research has expanded into its use as a derivatization reagent in analytical chemistry to enhance the detection of certain molecules in complex mixtures. nih.gov There is also growing interest in its application in materials science, for example, as an electrolyte additive in lithium-ion batteries to improve their performance and stability. chemicalbook.comresearchgate.netfrontiersin.org

Scope and Research Imperatives for this compound

The scope of this compound in organic synthesis is broad, encompassing its use as a key building block for pharmaceuticals, agrochemicals, and functional materials. alibaba.comgoogle.comcymitquimica.com Current research imperatives are focused on several key areas:

Development of Novel Synthetic Methodologies: The discovery of new reactions and catalytic systems involving this compound continues to be a major focus. This includes exploring its potential in asymmetric synthesis to produce enantiomerically pure compounds.

Applications in Total Synthesis: Its role as a strategic reagent in the total synthesis of complex natural products and biologically active molecules is an area of active investigation.

Materials Science: The use of this compound and its derivatives in the development of new polymers and as additives to enhance the properties of materials like those used in batteries is a rapidly emerging field. chemicalbook.comresearchgate.netfrontiersin.orgnih.gov

Green Chemistry: Developing more environmentally benign synthetic procedures that utilize this compound, for instance, by using non-toxic solvents or developing in-situ generation methods, is a growing priority. researchgate.net

The continued exploration of the unique reactivity of this compound promises to unlock new applications and further solidify its importance as a versatile tool in the hands of synthetic chemists.

Interactive Data Tables

Physical and Chemical Properties of p-Toluenesulfonyl Isocyanate

| Property | Value | Reference |

| Molecular Formula | C₈H₇NO₃S | smolecule.com |

| Molecular Weight | 197.21 g/mol | sigmaaldrich.com |

| Appearance | Colorless to pale yellow liquid | chemicalbook.comcymitquimica.com |

| Boiling Point | 144 °C at 1.3 kPa | chemicalbook.comsmolecule.com |

| Refractive Index | 1.5340 | chemicalbook.comsmolecule.com |

| Flash Point | 110 °C | chemicalbook.comsmolecule.com |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)N=C=O | smolecule.com |

Selected Synthetic Applications of p-Toluenesulfonyl Isocyanate

| Reaction Type | Reactant | Product | Significance | Reference |

| Cycloaddition | Alkenes | β-Lactams | Core of many antibiotics | westmont.edu |

| Nucleophilic Addition | Alcohols | N-Tosylcarbamates | Intermediates in synthesis | orgsyn.org |

| Nucleophilic Addition | Amines | N-Tosylureas | Antidiabetic agents | thieme-connect.com |

| Derivatization | Hydroxyl compounds | Sulfonylcarbamic esters | Enhanced analytical detection | nih.gov |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-methyl-N-(oxomethylidene)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3S/c1-7-4-2-3-5-8(7)13(11,12)9-6-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEBTZZBBPUFAFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1S(=O)(=O)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40369840 | |

| Record name | o-Toluenesulfonyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32324-19-9 | |

| Record name | o-Toluenesulfonyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-Toluenesulfonyl Isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for O Toluenesulfonyl Isocyanate Production

Established Synthetic Pathways to o-Toluenesulfonyl Isocyanate

The production of this compound has traditionally relied on several well-established chemical transformations. These methods, while effective, are characterized by their specific reagents, reaction conditions, and mechanistic pathways.

Phosgene-Based Syntheses and Derivatives

The reaction of sulfonamides with phosgene (B1210022) (COCl₂) is a cornerstone for the synthesis of sulfonyl isocyanates. smolecule.com This process is typically conducted in an inert solvent at elevated temperatures, often between 100°C and 200°C. google.com The general reaction involves the treatment of the corresponding arylsulfonamide with phosgene, which acts as the carbonyl source to form the isocyanate group. google.com

A significant variation of this method involves the phosgenation of N-arylsulfonyl-N'-alkylureas. This approach can proceed at lower temperatures, ranging from 0°C to 175°C, and is known to produce high-purity arylsulfonyl isocyanates. smolecule.com The use of a hydrocarbyl isocyanate as a catalyst in the phosgenation of arylsulfonamides is another key adaptation, allowing the reaction to occur at temperatures between 60°C and 200°C. google.com To improve reaction efficiency, a co-catalyst system involving a hydrocarbyl isocyanate and a tertiary amine base can be employed. google.com

The choice of solvent is crucial, with inert options like o-dichlorobenzene and chlorobenzene (B131634) being common. google.comuni-miskolc.hu The process often requires a molar excess of phosgene relative to the sulfonamide to ensure higher yields and shorter reaction times. google.com Upon completion, excess phosgene and by-product hydrogen chloride (HCl) are typically removed by methods such as distillation. google.com

Table 1: Comparative Phosgenation Conditions for Sulfonyl Isocyanate Synthesis

| Precursor | Catalyst(s) | Temperature Range | Solvent | Key Feature |

|---|---|---|---|---|

| Arylsulfonamide | None | 160°C - 250°C | Inert Solvent | High temperature, large excess of phosgene required. google.com |

| Arylsulfonamide | Hydrocarbyl Isocyanate | 60°C - 200°C | Inert Solvent | Catalytic process allowing for lower temperatures. google.com |

| Arylsulfonamide | Hydrocarbyl Isocyanate & Tertiary Amine | 130°C - 135°C | Inert Solvent | Co-catalyst system for enhanced efficiency. google.com |

| N-Arylsulfonyl-N'-alkylurea | None | 0°C - 175°C | Inert Solvent | Lower temperature range compared to direct sulfonamide phosgenation. smolecule.com |

Curtius Rearrangement Applications in Isocyanate Synthesis

The Curtius rearrangement is a fundamental reaction in organic chemistry that provides a pathway to isocyanates from acyl azides. wikipedia.orgnih.gov First described by Theodor Curtius in 1885, this reaction involves the thermal decomposition of an acyl azide (B81097), which rearranges to form an isocyanate with the loss of nitrogen gas. wikipedia.orgbdu.ac.in The resulting isocyanate is a versatile intermediate that can react with various nucleophiles. nih.gov

The necessary acyl azide precursor is typically synthesized from carboxylic acid derivatives. nih.gov Common methods include the reaction of acid chlorides or anhydrides with sodium azide or trimethylsilyl (B98337) azide. wikipedia.org Alternatively, acylhydrazines can be treated with nitrous acid to yield acyl azides. bdu.ac.in A widely used one-pot procedure involves the direct conversion of carboxylic acids using diphenylphosphoryl azide (DPPA), which avoids the isolation of potentially explosive acyl azide intermediates. nih.govtcichemicals.com

The rearrangement itself is a concerted process, meaning the migration of the R-group occurs simultaneously with the expulsion of nitrogen gas, proceeding through an acyl nitrene intermediate. nih.govwiley-vch.de A key advantage of the Curtius rearrangement is its tolerance for a wide variety of functional groups and the retention of stereochemistry at the migrating group. nih.govnumberanalytics.com

Alternative Synthetic Approaches: Oxidation of Tosylmethylisocyanide

A less common but notable method for generating a related isocyanate, p-toluenesulfonylmethyl isocyanate, is through the oxidation of tosylmethylisocyanide (TosMIC). nih.govlookchem.com TosMIC is a commercially available and odorless solid containing both sulfonyl and isocyanide functional groups. nih.govwikipedia.org

This synthetic route involves a one-step oxidation of TosMIC to produce tosylmethylisocyanate. nih.gov A mild and efficient method for this transformation utilizes dimethyl sulfoxide (B87167) (DMSO) as the oxidant in the presence of catalytic amounts of trifluoroacetic anhydride (B1165640) (TFAA). nih.govlookchem.com This approach is valued for its mild, workup-free conditions, making it suitable for synthesizing reactive isocyanates. nih.gov The resulting p-toluenesulfonylmethyl isocyanate is a highly reactive bifunctional molecule. nih.govresearchgate.net

Carbonyl Fluoride-Mediated Synthesis of this compound

A phosgene-free alternative for the synthesis of p-toluenesulfonyl isocyanate involves the use of carbonyl fluoride (B91410). google.com This method proceeds in two main steps. First, p-toluenesulfonamide (B41071) reacts with carbonyl fluoride in a liquid phase under pressure to generate a fluorine-containing intermediate. google.com In the second step, this intermediate eliminates a molecule of hydrogen fluoride (HF) at a higher temperature and under normal pressure to yield the target isocyanate. google.com

A key benefit of this process is that it does not require a catalyst. google.com Furthermore, any excess carbonyl fluoride and the reaction solvent can be recovered and reused, and the HF by-product can be collected and potentially sold. google.com This method presents a potentially safer and more sustainable route compared to traditional phosgenation. researchgate.net

Advancements in this compound Synthesis

Recent research has focused on improving the efficiency and sustainability of isocyanate synthesis. Catalytic strategies, in particular, have shown promise in enhancing reaction rates and yields.

Catalytic Strategies for Enhanced Efficiency

Catalysis plays a crucial role in modernizing the synthesis of isocyanates. In the context of the Curtius rearrangement, both Brønsted and Lewis acids can catalyze the reaction. wikipedia.org For instance, the use of boron trifluoride or boron trichloride (B1173362) as a catalyst can lower the required decomposition temperature for the rearrangement by approximately 100°C and significantly increase the yield of the isocyanate. wikipedia.org

Another advancement is the development of one-pot catalytic Curtius rearrangements. One such method employs 1,1-dimethyl-2,2,2-trichloroethoxycarbonyl azide (DMTN₃) with 4-(dimethylamino)pyridine (DMAP) as a catalyst. acs.org This base-free, controllable process is effective for a range of carboxylic acids and allows for the efficient and stereospecific construction of isocyanates. acs.org

In phosgene-based syntheses, palladium catalysts have been utilized. For example, a palladium-catalyzed tandem bis-allylation of p-toluenesulfonyl isocyanate has been achieved in a three-component coupling reaction. acs.org Additionally, palladium acetate (B1210297) has been used to catalyze the reaction of organic azides with carbon monoxide to produce isocyanates. chemicalbook.com

Process Optimization for Industrial and Laboratory Scale Production

The optimization of synthetic processes for this compound is crucial for ensuring high yield, purity, and economic viability on both laboratory and industrial scales. The primary route for its synthesis involves the reaction of o-toluenesulfonamide (B73098) with a phosgenating agent. Process optimization focuses on several key parameters, including the choice of reactants, catalyst systems, reaction medium, temperature, and purification methods.

Industrial Scale Optimization

For industrial production, the focus is on cost-effectiveness, safety, throughput, and minimizing waste. The phosgenation of o-toluenesulfonamide is the most common industrial method. googleapis.com Optimization strategies often revolve around improving the efficiency of this reaction.

Historically, the direct phosgenation of sulfonamides required high temperatures, often exceeding 200°C, which could lead to lower yields and the formation of impurities. googleapis.com A significant advancement in the industrial process has been the introduction of catalysts to lower the reaction temperature and reduce the required excess of highly toxic phosgene. google.comgoogle.com

Key optimization parameters for industrial production include:

Catalyst Systems: The use of a hydrocarbyl isocyanate, such as n-butyl isocyanate, as a catalyst has been shown to significantly improve the phosgenation of arenesulfonamides. google.com This catalytic approach allows the reaction to proceed at much lower temperatures (e.g., 80°C to 180°C), resulting in higher yields and purity. googleapis.comgoogle.com The catalyst can often be recovered and reused, adding to the process's economic feasibility. googleapis.com

Solvent Selection: The reaction is typically conducted in an inert organic solvent. Solvents like chlorobenzene or o-dichlorobenzene are often employed in industrial settings. google.com The choice of solvent affects reaction kinetics, temperature control, and product separation. The solvent is typically recovered via distillation and recycled. googleapis.com

Temperature and Pressure Control: While catalysts lower the required temperature, precise control is still necessary to minimize side reactions. Industrial processes operate within a carefully controlled temperature range, for instance, between 127°C and 130°C in a catalyzed system. google.com The reaction may be run at ambient or elevated pressures. google.com

Reactant Stoichiometry: Optimizing the molar ratio of phosgene to o-toluenesulfonamide is critical. While older methods required a large excess of phosgene, catalytic processes allow for near-stoichiometric amounts, improving safety and reducing waste. googleapis.com

Purification: Industrial-scale purification is typically achieved through fractional distillation under vacuum to isolate the this compound from the solvent, unreacted starting materials, and any by-products. googleapis.comgoogle.com

The following table illustrates typical parameters subject to optimization in an industrial setting, based on patented methods for analogous compounds.

| Parameter | Condition 1 | Condition 2 (Optimized) | Outcome/Rationale |

| Reactant | o-Toluenesulfonamide, Phosgene | o-Toluenesulfonamide, Phosgene | Standard industrial reactants. googleapis.com |

| Catalyst | None | n-Butyl Isocyanate (0.1-0.8 mole per mole of sulfonamide) | Lowers reaction temperature, increases yield, reduces excess phosgene needed. google.comgoogle.com |

| Solvent | 1,2,4-Trichlorobenzene | Chlorobenzene or o-Dichlorobenzene | Lower boiling point solvents facilitate easier workup and recycling. googleapis.comgoogle.com |

| Temperature | >210°C | 125°C - 180°C | Energy savings, reduced by-product formation, improved safety. googleapis.comgoogle.com |

| Phosgene | Large Excess | Near Stoichiometric | Reduced handling of toxic gas, less waste, lower cost. googleapis.com |

| Yield | ~54% (for p-isomer) | >90% (for p-isomer) | Significant improvement in process efficiency. googleapis.comgoogle.com |

Laboratory Scale Optimization

In a laboratory setting, while yield and purity are paramount, factors like procedural simplicity, safety with smaller quantities of hazardous materials, and the use of readily available reagents are also important considerations. The fundamental chemistry mirrors industrial processes, but the scale allows for different optimization strategies.

Alternative, less hazardous phosgenating agents like bis(trichloromethyl) carbonate (triphosgene) are often preferred in the lab. google.com Triphosgene (B27547) is a solid, making it safer to handle than gaseous phosgene, and it generates phosgene in situ.

Key optimization parameters for laboratory synthesis include:

Phosgenating Agent: The use of triphosgene in the presence of an organic base can be an effective method for converting sulfonamides to sulfonyl chlorides, a related transformation that indicates its potential applicability for isocyanate synthesis. google.com

Solvent and Base System: For laboratory reactions, a variety of inert solvents can be tested. For reactions involving propargylic alcohols and the related p-toluenesulfonyl isocyanate, toluene (B28343) was found to be superior to solvents like 1,2-dichloroethane (B1671644) (DCE) or tetrahydrofuran (B95107) (THF). lookchem.com The choice of an appropriate base, such as triethylamine, is also critical for reactions that require it. lookchem.com

Reaction Monitoring: Techniques like Thin-Layer Chromatography (TLC) are used to monitor the reaction's progress to determine the optimal reaction time and prevent the formation of degradation products. orgsyn.org

Purification: Purification on a lab scale is typically achieved through silica (B1680970) gel column chromatography, which allows for the separation of the desired product from small amounts of impurities with high precision. orgsyn.orgtcichemicals.com

The table below outlines parameters typically optimized for a laboratory-scale synthesis.

| Parameter | Variation A | Variation B | Variation C | Optimal Condition |

| Starting Material | o-Toluenesulfonyl chloride, KOCN | o-Toluenesulfonamide, Phosgene | o-Toluenesulfonamide, Triphosgene | o-Toluenesulfonamide, Triphosgene |

| Solvent | Nitrobenzene | Chlorobenzene | Toluene | Toluene |

| Base/Catalyst | None | Pyridine (B92270) | Triethylamine | Triethylamine |

| Temperature | 150-250°C | 100°C | 125°C | 125°C |

| Reaction Time | 1 hour | 12 hours | 6 hours | Determined by TLC |

| Purification | Distillation | Crystallization | Column Chromatography | Column Chromatography |

Mechanistic Investigations of O Toluenesulfonyl Isocyanate Reactivity

Fundamental Reaction Pathways of the Isocyanate Moiety

The reactivity of o-toluenesulfonyl isocyanate is dominated by the electrophilic character of the central carbon atom in the isocyanate group. rsc.org This allows for a variety of reactions, primarily nucleophilic additions and cycloadditions.

Nucleophilic Addition Reactions: Detailed Mechanistic Studies

Nucleophilic addition represents a major class of reactions for isocyanates. The general mechanism involves the attack of a nucleophile on the electrophilic carbon of the isocyanate, followed by proton transfer to the nitrogen atom. rsc.orgnih.gov

The reaction of this compound with primary or secondary amines is a facile process that leads to the formation of the corresponding N-sulfonylureas. rsc.orgresearchgate.net This reaction proceeds smoothly, often at room temperature and without the need for a catalyst, to give high yields of the urea (B33335) derivatives. researchgate.net

The mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the isocyanate's electrophilic carbon. This initial step forms a zwitterionic intermediate, which then undergoes a rapid proton transfer from the nitrogen of the original amine to the nitrogen of the isocyanate moiety, yielding the stable sulfonylurea product.

Figure 1: General mechanism for the reaction of this compound with amines.

This compound readily reacts with alcohols and thiols to produce N-tosylcarbamates and N-tosylthiocarbamates, respectively. rsc.orgnih.gov The generally accepted mechanism for these reactions involves the nucleophilic attack of the alcohol or thiol on the electrophilic carbon of the isocyanate. nih.gov This is followed by a proton transfer to yield the final product. nih.gov The reactivity of alcohols in this reaction is influenced by steric hindrance, with primary alcohols being the most reactive. thieme-connect.de While the uncatalyzed reaction can be slow, particularly with hindered alcohols, it can be facilitated by the use of acid or base catalysts. thieme-connect.de

| Reactant | Product |

| Alcohol (R-OH) | N-Tosylcarbamate |

| Thiol (R-SH) | N-Tosylthiocarbamate |

Table 1: Products from the reaction of this compound with alcohols and thiols.

The reaction between this compound and carboxylic acids can lead to the formation of N-tosylamides. The reaction is believed to proceed through the formation of an unstable mixed anhydride (B1165640), which then decarboxylates to yield the corresponding N-tosylamide. researchgate.net This reaction provides a pathway to generate amides from carboxylic acids under specific conditions.

Cycloaddition Reactions Initiated by this compound

Beyond nucleophilic additions, this compound participates in cycloaddition reactions, most notably in the synthesis of four-membered heterocyclic rings.

This compound can undergo [2+2] cycloaddition reactions with alkenes to form β-lactams (azetidin-2-ones). westmont.edunih.gov However, compared to more reactive isocyanates like chlorosulfonyl isocyanate, p-toluenesulfonyl isocyanate is less reactive and often requires higher temperatures for the reaction to proceed. westmont.edu This can sometimes lead to the ring-opening of the resulting β-lactam product. westmont.edu

The mechanism of this cycloaddition can vary. With electron-rich alkenes, the reaction may proceed through a stepwise pathway involving a 1,4-diradical intermediate, which is initiated by a single electron transfer (SET) from the alkene to the isocyanate. westmont.eduresearchtrends.net In other cases, a more concerted, though often asynchronous, mechanism may be at play, potentially involving a zwitterionic intermediate. nih.gov The specific pathway is influenced by the nature of the alkene substrate. researchtrends.net

| Alkene Reactant | Reaction Conditions | Product |

| 3,4-dihydro-2H-pyran | 0 °C in solution | Intact [2+2] cycloadduct |

| p-methylstyrene | 50 °C, neat | 4-(p-Tolyl)-1-tosylazetidin-2-one |

Table 2: Examples of [2+2] cycloaddition reactions with p-toluenesulfonyl isocyanate. westmont.edu

[2+3] Cycloadditions for Heterocycle Construction

This compound (OTI) is a versatile reagent in the synthesis of five-membered heterocycles through [2+3] cycloaddition reactions. These reactions, which are formally considered [3+2] cycloadditions, provide an atom-economical route to various nitrogen-containing ring systems. chim.itsci-rad.com

One notable application involves the reaction of OTI with mononuclear iron η1-allyls, propargyls, and allenyls, which yields [2+3] cycloaddition products. researchgate.net For instance, the reaction with an iron allenyl system produces a specific cycloadduct. researchgate.net Similarly, palladium(0)-catalyzed reactions of OTI with ene diols result in the formation of enantiomerically enriched oxazolidin-2-ones in high yields. researchgate.net

The versatility of OTI extends to its reactions with azomethine imines. These reactions can lead to various heterocyclic structures. For example, the silver triflate-catalyzed three-component reaction of 2-alkynyl benzaldehydes, tosyl hydrazide, and α,β-unsaturated esters generates functionalized H-pyrazolo[5,1-a]isoquinoline-1-carboxylates. rsc.org

Furthermore, OTI participates in rhodium(II)-catalyzed denitrogenative transannulation reactions with 1-sulfonyl-1,2,3-triazoles to form imidazolones. nih.gov This process involves the presumed formation of a reactive azavinyl metal-carbene from a triazolediazoimine intermediate, which then reacts with the isocyanate. nih.gov The reaction proceeds efficiently with a range of aryl- and alkyl-substituted isocyanates, as well as with triazoles bearing both electron-donating and electron-withdrawing groups. nih.gov

The reaction of OTI with pyridine (B92270) N-oxides represents another pathway for heterocycle synthesis. For example, the reaction between 3,5-dichloropyridine (B137275) N-oxide and tosyl isocyanate initially forms an unstable oxa-2,4-diazole system, which then rearranges to a benzazo-1,3-oxazole structure under the reaction conditions. sci-rad.com

[4+2] Cycloadditions in Divergent Synthetic Routes

This compound also engages in [4+2] cycloaddition reactions, serving as a dienophile in hetero-Diels-Alder reactions. These reactions provide access to six-membered heterocyclic systems and offer pathways for divergent synthesis, where multiple products can be generated from a common intermediate. rsc.org

A key example is the thermal reaction of the imino ester, formed in situ from methyl glyoxylate (B1226380) and OTI, with various 1,3-dienes. researchgate.net This reaction proceeds via a hetero-Diels-Alder mechanism to yield aza-Mukaiyama products or undergo electrophilic substitution, depending on the diene used. researchgate.net For instance, reaction with 1-ethoxy-3-(trimethylsioxy)-1,3-cyclohexadiene gives the aza-Mukaiyama product exclusively, while furans undergo electrophilic substitution at the 2-position. researchgate.net

Insertion and Rearrangement Processes

Ring Enlargement Reactions with Epoxides

This compound participates in ring enlargement reactions with epoxides, transforming the three-membered ring into a five-membered oxazolidinone ring system. thieme-connect.commdpi.com In this process, the N-C group of the isocyanate is inserted into one of the C-O bonds of the epoxide. researchgate.netthieme-connect.com The reaction generally favors the formation of the less sterically hindered isomer. researchgate.netthieme-connect.com This method has been utilized in the synthesis of chiral oxazolidinones, which are important structural motifs in various pharmaceuticals. mdpi.com

The copolymerization of OTI with epoxides, catalyzed by systems like trialkylborane (TAB), can produce polyurethanes. bohrium.comkaust.edu.saresearchgate.net The use of an isocyanate with a strong electron-withdrawing group, such as OTI, is crucial to prevent side reactions like the formation of cyclic isocyanurates. bohrium.com

Cycloreversion Pathways and Imino Ester Formation

The reaction of this compound can proceed through cycloreversion pathways, notably in its thermal reaction with methyl glyoxylate. This reaction initially forms a [2+2] cycloadduct, which then undergoes cycloreversion with the expulsion of carbon dioxide to yield an imino ester. researchgate.netthieme-connect.com This imino ester is a valuable intermediate for subsequent reactions, such as the hetero-Diels-Alder reactions mentioned previously. researchgate.net

Influence of Electronic and Steric Factors on Reaction Dynamics

The reactivity of this compound is significantly influenced by electronic and steric factors. The strong electron-withdrawing nature of the sulfonyl group greatly enhances the electrophilicity of the isocyanate carbon, making it highly reactive towards nucleophiles. thieme-connect.com This is a key factor in its ability to undergo cycloaddition and insertion reactions.

In comparison to other isocyanates like chlorosulfonyl isocyanate (CSI), p-toluenesulfonyl isocyanate is generally less reactive due to the electron-donating effect of the methyl group on the aromatic ring. This reduced reactivity often necessitates harsher reaction conditions for cycloadditions.

Steric hindrance also plays a crucial role in the regioselectivity of its reactions. For instance, in ring enlargement reactions with epoxides, the attack of the isocyanate typically occurs at the less sterically hindered carbon of the epoxide ring, leading to the preferential formation of one isomer over the other. researchgate.netthieme-connect.com Similarly, in reactions with allylic amines, steric crowding near the amine functionality can influence the reaction pathway and product distribution. nih.gov In the context of palladium-catalyzed allylic alkylation reactions, neither electronic nor steric factors of substituents on the sulfamidate imine ring were found to have a significant impact on reaction yields, though they can influence regioselectivity between C- and N-allylation. rsc.org

The interplay of electronic and steric effects can be seen in the copolymerization of OTI with epoxides. The use of OTI, with its electron-withdrawing tosyl group, is preferred over more sterically hindered or less electronically activated isocyanates like adamantyl isocyanate or hexyl isocyanate, which tend to lead to homopolymerization or the formation of undesired side products. bohrium.com

Catalytic Effects on this compound Reactivity

The reactivity of this compound can be significantly modulated by the use of catalysts. Catalysts can influence reaction rates, selectivity, and even open up new reaction pathways.

Palladium Catalysis: Palladium catalysts are effective in promoting various reactions involving OTI. For example, Pd(0) catalyzes the [2+3] cycloaddition of OTI with ene diols to produce enantiomerically enriched oxazolidin-2-ones. researchgate.net Palladium catalysis is also employed in bis-allylation reactions of OTI with allylstannanes and allyl chlorides. sigmaaldrich.com

Rhodium Catalysis: Rhodium(II) carboxylate complexes catalyze the denitrogenative transannulation of 1-sulfonyl-1,2,3-triazoles with OTI to yield imidazolones. nih.gov

Copper Catalysis: Cuprous iodide, in combination with triethylamine, has been used to catalyze the reaction of propargylic alcohols with OTI to form 4-alkylidene-3-tosyloxazolidin-2-ones. acs.org

Boron-based Catalysis: Trialkylboranes (TABs), such as triethylborane (B153662) (TEB), are used to mediate the anionic copolymerization of OTI with epoxides to produce polyurethanes. bohrium.comkaust.edu.sa The TAB-based ate complexes are believed to prevent side reactions like back-biting. bohrium.com

Amine Catalysis: Tertiary amines are often used as bases in reactions involving OTI, such as in the Staudinger cycloaddition for the synthesis of β-lactams. mdpi.com The basicity of the amine can have a strong catalytic effect on isocyanate reactions. poliuretanos.net

Table of Catalytic Systems for this compound Reactions

| Catalyst System | Reaction Type | Product | Reference |

|---|---|---|---|

| Pd(0) | [2+3] Cycloaddition | Enantiomerically enriched oxazolidin-2-ones | researchgate.net |

| Rh(II) carboxylates | Transannulation | Imidazolones | nih.gov |

| CuI/Triethylamine | Cyclization | 4-Alkylidene-3-tosyloxazolidin-2-ones | acs.org |

| Trialkylborane (TAB) | Copolymerization | Polyurethanes | bohrium.comkaust.edu.sa |

| Tertiary Amines | [2+2] Cycloaddition | β-Lactams | mdpi.com |

| Palladium | Bis-allylation | Allylated products | sigmaaldrich.com |

Organocatalysis in Isocyanate Chemistry

Organocatalysis offers a metal-free approach to activating isocyanates and facilitating their reactions with a variety of nucleophiles. While specific mechanistic studies focusing exclusively on this compound are not extensively documented, the general principles of organocatalysis in isocyanate chemistry can be applied, with considerations for the steric bulk of the ortho-methyl group.

Common organocatalytic strategies involve the use of Lewis bases, such as tertiary amines and N-heterocyclic carbenes (NHCs), or hydrogen-bond donors, like thioureas and squaramides. These catalysts can activate the isocyanate or the nucleophilic partner, or both, to lower the activation energy of the reaction.

In a typical reaction, a Lewis base can activate an alcohol nucleophile through hydrogen bonding, increasing its nucleophilicity for attack on the isocyanate. Alternatively, a hydrogen-bond donor catalyst can activate the isocyanate by hydrogen bonding to the oxygen or nitrogen atom, further increasing the electrophilicity of the carbonyl carbon.

A proposed general mechanism for the organocatalytic addition of an alcohol to this compound is as follows:

Catalyst-Substrate Association: The organocatalyst forms a complex with either the this compound or the nucleophile (e.g., an alcohol).

Activation:

A Lewis basic catalyst will activate the alcohol by deprotonation or hydrogen bonding.

A hydrogen-bond donor catalyst will activate the isocyanate.

Nucleophilic Attack: The activated nucleophile attacks the electrophilic carbon of the isocyanate, leading to the formation of a tetrahedral intermediate.

Product Formation and Catalyst Regeneration: The intermediate collapses to form the carbamate (B1207046) product, and the catalyst is regenerated.

The steric hindrance from the ortho-methyl group in this compound would likely necessitate the use of less bulky organocatalysts or require more forcing reaction conditions compared to its para-isomer to achieve similar reaction rates and yields.

Table 1: Illustrative Examples of Organocatalyzed Reactions of Isocyanates

| Catalyst | Nucleophile | Product Type | Plausible Role of Catalyst |

| N-Heterocyclic Carbene | Aldehyde | α-Ketoamide | Forms a Breslow intermediate with the aldehyde |

| Thiourea | Alcohol | Carbamate | Dual hydrogen-bond activation of isocyanate and alcohol |

| Chiral Phosphoric Acid | Imine | Chiral Urea | Brønsted acid activation of the imine |

Transition Metal Catalysis (e.g., Palladium-Catalyzed Reactions)

Transition metal catalysis, particularly with palladium, has been extensively used to mediate a wide range of transformations involving isocyanates. While much of the specific research has focused on p-toluenesulfonyl isocyanate, the mechanistic principles are broadly applicable to the ortho-isomer, with the caveat of potential steric influences.

Palladium-catalyzed reactions of isocyanates often involve the formation of organopalladium intermediates that can undergo migratory insertion of the isocyanate. These reactions can lead to the synthesis of a diverse array of nitrogen-containing compounds. A notable example is the palladium-catalyzed bis-allylation of tosyl isocyanates. Current time information in Bangalore, IN.acs.org In such a reaction involving this compound, a plausible mechanism would involve the formation of a bis-allylpalladium intermediate. This intermediate would then undergo an electrophilic attack on one allyl group, followed by a nucleophilic attack on the other.

Another significant application is the palladium-catalyzed synthesis of arylglycine derivatives from ethyl glyoxylate, p-toluenesulfonyl isocyanate, and arylboronic acids. researchgate.net A similar transformation with the ortho-isomer would likely proceed through the in-situ formation of an imino ester, followed by the palladium-catalyzed addition of the aryl group. The steric hindrance of the ortho-methyl group in this compound could influence the efficiency and stereoselectivity of such reactions. Studies on 2,4-toluene diisocyanate have shown that the ortho-isocyanate group is 5 to 10 times less reactive than the para-isocyanate group due to steric hindrance from the methyl group. This suggests that reactions involving this compound may require more active catalysts or harsher conditions.

Table 2: Examples of Palladium-Catalyzed Reactions Involving Tosyl Isocyanates

| Reaction Type | Reactants | Catalyst System | Product | Reference |

| Bis-allylation | Allylstannane, Allyl chloride | Pd(0) complex | Bis-allylated urea | Current time information in Bangalore, IN.acs.org |

| Enantioselective Arylglycine Synthesis | Ethyl glyoxylate, Arylboronic acid | Pd(OCOCF3)2 / Chiral Ligand | Arylglycine derivative | researchgate.net |

| Decarboxylative Carbamate Formation | Allylic Alcohols | Pd(0) complex | Allylic Carbamate | beilstein-journals.org |

Dear User,

Thank you for your detailed request for an article on "this compound."

Upon conducting a thorough review of scientific literature based on the comprehensive outline you provided, a significant discrepancy has been identified. The applications specified in your outline, such as the synthesis of various heterocyclic compounds (oxazolines, thiazolines, imidazolines, pyrroles, oxazoles, oxazolidinones) and formylaminomethylenation strategies, are not scientifically attributed to This compound .

Instead, the chemical literature overwhelmingly documents these specific synthetic transformations as being characteristic of two different, yet related, para-substituted compounds:

p-Toluenesulfonylmethyl isocyanide (TosMIC) *: This reagent is widely used for the synthesis of oxazoles, imidazoles, pyrroles, and related heterocycles, as well as in formylaminomethylenation reactions. organic-chemistry.orgorgsyn.orgwikipedia.orgresearchgate.netsigmaaldrich.comresearchgate.netnih.gov

p-Toluenesulfonyl isocyanate (TsNCO) *: This compound is the key reagent used in the construction of oxazolidinone rings from precursors like diols or allylic alcohols. beilstein-journals.orgthermofisher.comresearchgate.netacs.orgsigmaaldrich.com

Our extensive searches for the use of This compound in the specific reactions listed in your outline did not yield any supporting scientific evidence. One source mentions that o-toluenesulfonyl chloride may be used in the synthesis of oxazoline, but this is a different starting material and does not involve the isocyanate. guidechem.com

Given the strict requirement to generate scientifically accurate content that adheres to the provided outline, we are unable to produce an article on "this compound" that covers the requested topics. Doing so would result in the creation of factually incorrect information.

We recommend verifying the chemical compound of interest. Should you wish to proceed with an article on the applications of p-Toluenesulfonylmethyl isocyanide (TosMIC) or p-Toluenesulfonyl isocyanate (TsNCO) , we would be pleased to generate a detailed and accurate article based on the extensive research available for those compounds.

Applications of O Toluenesulfonyl Isocyanate in Complex Organic Synthesis

Carbon-Carbon and Carbon-Heteroatom Bond Formation

Chain Lengthening of Carbonyl Compounds

The extension of carbon chains, particularly in the context of carbohydrates and other carbonyl-containing molecules, is a fundamental transformation in organic synthesis. While various methods exist for carbon chain extension, the application of toluenesulfonyl isocyanates offers a unique approach. For instance, silyl (B83357) enol ethers have been shown to react with p-toluenesulfonyl isocyanate to yield either N-sulfonyl-2-silyloxycycloalkanecarboxamides or N-sulfonyl-4-silyloxy-2-azetidinones. atamanchemicals.com These adducts can be readily hydrolyzed to the corresponding N-sulfonyl-2-oxoalkanecarboxamides, effectively adding a functionalized carbon unit to the original carbonyl compound's framework. atamanchemicals.com This transformation provides a valuable route for the synthesis of more complex molecular architectures from simpler carbonyl precursors.

Synthesis of N-Tosylcarbonamides and N-Acylsulfonamides

o-Toluenesulfonyl isocyanate is a key reagent for the preparation of N-tosylcarbonamides and N-acylsulfonamides. lookchem.comguidechem.comfishersci.nlunilongmaterial.comscientificlabs.ie These functional groups are of significant interest in medicinal chemistry and organic synthesis. N-acylsulfonamides, for example, are considered important bioisosteres of carboxylic acids, offering potential for improved molecular properties and enhanced hydrogen bonding capabilities. acs.org

The synthesis of N-acylsulfonamides can be achieved through the reaction of this compound with nucleophiles such as indoles and pyrroles. acs.org A plausible mechanism involves the in-situ generation of the sulfonyl isocyanate, which is then subjected to regioselective acylation by the nucleophile. acs.orgacs.org This method has proven effective for the synthesis of a variety of indole- and pyrrole-substituted N-acylsulfonamides. acs.org The reaction of 6-bromohexanoic acid with tosyl isocyanate is another example of the synthesis of N-acylsulfonamides. scientificlabs.co.uk

A two-step method for activating carboxylic acids for peptide synthesis involves their conversion to N-acylsulfonamides using p-toluenesulfonyl isocyanate and triethylamine. nih.gov This proceeds through a mixed anhydride (B1165640) intermediate that subsequently loses carbon dioxide. nih.gov

| Reactant 1 | Reactant 2 | Product Class | Reference |

| Silyl enol ether | p-Toluenesulfonyl isocyanate | N-sulfonyl-2-silyloxycycloalkanecarboxamides / N-sulfonyl-4-silyloxy-2-azetidinones | atamanchemicals.com |

| Indole/Pyrrole | Sulfonyl azide (B81097) (in situ isocyanate formation) | N-Acylsulfonamides | acs.orgacs.org |

| Carboxylic Acid | p-Toluenesulfonyl isocyanate | N-Acylsulfonamides | nih.gov |

| 6-Bromohexanoic acid | Tosyl isocyanate | N-Acylsulfonamides | scientificlabs.co.uk |

Preparation of Acetylated syn-1,2-Diols and 2,3-Diamino Acids

The versatility of this compound extends to the synthesis of important chiral building blocks, including acetylated syn-1,2-diols and 2,3-diamino acids. atamanchemicals.comlookchem.comguidechem.comfishersci.nlunilongmaterial.comscientificlabs.iesmolecule.comscientificlabs.co.uk The preparation of these compounds highlights the reagent's utility in stereoselective synthesis. For instance, the reaction of p-toluenesulfonyl isocyanate with syn-1,2-diols leads to the formation of acetylated derivatives, which are valuable synthetic intermediates. smolecule.com

Furthermore, this compound is employed in the synthesis of 2,3-diamino acids, which are crucial components of peptides and other biologically active molecules. tudublin.ie One synthetic route involves the reaction of N-arylsulfonyl aziridines with a chiral isocyanate, followed by the hydrolysis of the resulting 2-imidazolidinones to yield the desired 2,3-diamino acids. tudublin.ie

Peptide Thioester Formation

Peptide thioesters are essential intermediates for native chemical ligation, a powerful technique for the chemical synthesis of large peptides and proteins. researchgate.net A notable application of this compound is in a methodology for the preparation of peptide thioesters from the corresponding peptide carboxylic acids. researchgate.netresearchgate.net This process involves the conversion of the carboxylic acid to a thioester through a series of steps initiated by the reaction with p-toluenesulfonyl isocyanate, followed by alkylation and subsequent thiol substitution. researchgate.net This method is also applicable to the synthesis of glycopeptide thioesters and can be integrated into sequential peptide chemical ligation strategies. researchgate.net The formation of peptide bonds can also be facilitated through thioester intermediates, which are hypothesized to have been important in prebiotic chemistry. digitellinc.com

Advanced Functional Material Precursors

Beyond its applications in the synthesis of discrete organic molecules, this compound serves as a valuable precursor for the development of advanced functional materials. Its ability to react with various functional groups allows for the modification of existing polymers and the synthesis of novel polymeric structures with tailored properties.

Polymer Chemical Modification via Amide Moieties

The chemical modification of polymers is a crucial strategy for tailoring their physical and chemical properties. This compound has been utilized for the modification of polymers containing amide moieties. chemicalbook.com For example, poly(acrylamide) can be refluxed with an excess of p-toluenesulfonyl isocyanate to yield a structurally modified polymer with sulfonylurea functionalities. chemicalbook.com These modified polymers can exhibit altered characteristics, such as enhanced hydrolytic susceptibility. chemicalbook.com The resulting sulfonylurea groups in the polymer side chains can be further transformed, for instance, by hydrolysis to carboxylic acid moieties, thereby introducing new functional groups and further tuning the polymer's properties. chemicalbook.com

| Polymer | Modifying Reagent | Resulting Functionality | Reference |

| Poly(acrylamide) | p-Toluenesulfonyl isocyanate | Sulfonylurea | chemicalbook.com |

Polyurethane Synthesis and Polymerization Mechanisms

This compound is a key component in the synthesis of polyurethanes, a versatile class of polymers with a wide range of applications. atamanchemicals.com It can act as a moisture scavenger in urethane (B1682113) systems, preventing premature reactions and ensuring the quality of the final product. atamanchemicals.comtheoremchem.com The direct copolymerization of p-tosyl isocyanate with epoxides, such as ethylene (B1197577) oxide and propylene (B89431) oxide, has been shown to produce polyurethanes. researchgate.netresearchgate.netbohrium.com This reaction can be initiated by onium salts in the presence of a trialkylborane. researchgate.netresearchgate.net

The mechanism of polyurethane formation typically involves the nucleophilic addition of an alcohol to the electrophilic carbon of the isocyanate group. acs.org The reaction can be catalyzed by either acids or bases, which activate the isocyanate or the alcohol, respectively. acs.org In the context of this compound and epoxides, organocatalysts have been employed to facilitate the copolymerization. researchgate.netresearchgate.netbohrium.com For instance, salen-cobalt(III) complexes have demonstrated high efficiency and selectivity in the synthesis of novel chloric polyurethanes from p-toluene sulfonyl isocyanate and epichlorohydrin (B41342). researchgate.net The resulting polymers exhibit excellent thermal stability. researchgate.net Furthermore, multicomponent polymerizations involving bis(aziridine)s, diols, and tosyl isocyanate have been developed to synthesize poly(sulfonamide urethane)s. researchgate.net

Interdisciplinary Applications of O Toluenesulfonyl Isocyanate in Chemical Sciences

Contributions to Medicinal Chemistry Research

The highly reactive nature of the isocyanate group, enhanced by the adjacent sulfonyl group, makes p-toluenesulfonyl isocyanate a valuable reagent in medicinal chemistry. thieme-connect.com Its primary role is in the synthesis of complex molecules, particularly those containing the sulfonylurea moiety, which is a key pharmacophore in various biologically active compounds.

Synthesis of Biologically Active Sulfonylureido Derivatives

p-Toluenesulfonyl isocyanate serves as a direct precursor for sulfonylurea derivatives through its reaction with primary and secondary amines. thieme-connect.comresearchgate.net This reaction is typically efficient and proceeds smoothly, often at room temperature and without the need for a catalyst, to produce unsymmetrical carbamide (sulfonylurea) derivatives in good to excellent yields. researchgate.net

Researchers have utilized this straightforward synthesis to create libraries of novel compounds for biological screening. For instance, a series of sulfonylurea derivatives were synthesized by reacting p-toluenesulfonyl isocyanate with various amines. researchgate.net Subsequent antibacterial investigations of these compounds revealed that several derivatives possessed significant antibacterial properties. researchgate.net Similarly, other studies have involved the condensation of amine-containing heterocyclic systems with p-toluenesulfonyl isocyanate to afford substituted sulfonylureido analogs, which were then evaluated for antimicrobial activities. tandfonline.com The synthesis of alkylsulfonylureas has also been achieved using photoredox catalysis, highlighting the versatility of isocyanates in creating biologically relevant molecules. researchgate.net

Design and Synthesis of Compounds with Antitumor Activity

The sulfonylurea structure is a prominent feature in several classes of antitumor agents. The synthesis of diarylsulfonylureas, in particular, has been a focus of research for developing novel agents effective against solid tumors. acs.org The reaction of p-toluenesulfonyl isocyanate with various aminobenzothiazoles and other amine-containing scaffolds has led to the development of potential anticancer agents. acs.orgderpharmachemica.com

In one study, a series of unsymmetrical carbamide derivatives were synthesized and evaluated for their anti-proliferative activity against human cancerous cell lines, including breast (MCF-7), colon (HCT-116), and lung (A549). researchgate.net The results from MTT assays showed that several of the synthesized compounds possessed highly cytotoxic effects. researchgate.net Another research effort focused on synthesizing new sulfonamides by reacting a complex sulfamoyl chloride with various amines; two of the resulting six compounds exhibited high anticancer activity in National Cancer Institute (NCI) screenings. researchgate.net These findings underscore the role of sulfonyl-containing isocyanates as building blocks in the design of new chemotherapeutic candidates.

| Compound Type | Cancer Cell Line | Activity Metric | Result |

| Unsymmetrical Carbamide Derivative 13 | Colon (HCT-116) | IC50 | 43.5 ± 0.15 µM researchgate.net |

| Unsymmetrical Carbamide Derivative 21 | Colon (HCT-116) | IC50 | 38.5 ± 0.17 µM researchgate.net |

| Unsymmetrical Carbamide Derivative 13 | Breast (MCF-7) | IC50 | 62.4 ± 0.128 µM researchgate.net |

| (Z)-N-(5-(dichloromethylene)-2-oxoimidazolidin-4-ylidene)-N'-substituted sulfonamide 6c | Melanoma (LOX IMVI) | LC50 | Micromolar range researchgate.net |

| (Z)-N-(5-(dichloromethylene)-2-oxoimidazolidin-4-ylidene)-N'-substituted sulfonamide 6e | Breast (MDA-MB-231/ATCC) | LC50 | Micromolar range researchgate.net |

Role in Polymer Science and Materials Engineering

In polymer science, p-toluenesulfonyl isocyanate is utilized both as a monomer for creating novel polymers and as a functional additive for modifying the properties of existing materials, particularly in the field of energy storage.

Terpolymerization for Advanced Polymer Materials

p-Tosyl isocyanate (TSI) has been successfully used in copolymerization reactions with epoxides to produce polyurethanes. researchgate.netkaust.edu.sa This direct copolymerization, often initiated by onium salts in the presence of a trialkylborane, provides a new route to polyurethanes that avoids the formation of common side products like cyclic isocyanurates. researchgate.netkaust.edu.sabohrium.com The process has been demonstrated with a variety of epoxides, including propylene (B89431) oxide and cyclohexene (B86901) oxide. researchgate.netkaust.edu.sa

The experimental conditions developed for these copolymerizations are compatible with those used for the polymerization of other monomers, such as carbon dioxide (CO2). researchgate.netkaust.edu.sa This compatibility opens the door for the terpolymerization of p-tosyl isocyanate, epoxides, and CO2. researchgate.netresearchgate.net Such a reaction could produce advanced poly(urethane-carbonate) materials, offering a pathway to new polymers with potentially unprecedented thermal and mechanical properties. kaust.edu.saresearchgate.net

Electrolyte Additive in Energy Storage Systems (e.g., Lithium-Ion Batteries)

p-Toluenesulfonyl isocyanate (PTSI) has emerged as a highly effective electrolyte additive for improving the performance and lifespan of lithium-ion batteries (LIBs), especially those operating at high voltages. frontiersin.orgfrontiersin.orgresearchgate.net When added in small amounts (typically around 0.5 wt%) to a standard liquid electrolyte, PTSI significantly enhances cycling stability and capacity retention. frontiersin.orgresearchgate.net For example, in LiNi0.5Mn1.5O4 (LNMO)/Li cells, the addition of 0.5 wt% PTSI resulted in a 36.0 mAh/g enhancement in the initial specific capacity. frontiersin.orgfrontiersin.orgnih.gov Similarly, for LiNi0.5Co0.2Mn0.3O2 (NCM523) cathodes, PTSI addition improved the capacity retention after 100 cycles from 71.4% to 86.2%. researchgate.net

The effectiveness of PTSI stems from its molecular structure. frontiersin.orgfrontiersin.org The electron-withdrawing sulfonyl group makes the isocyanate highly reactive and allows it to be oxidized at a potential lower than that of the carbonate solvents in the electrolyte. researchgate.net This preferential oxidation leads to the formation of a protective layer on the cathode surface. researchgate.net Furthermore, the S=O groups in the PTSI molecule can delocalize the nitrogen core, which acts as a weak base to scavenge acidic impurities like hydrogen fluoride (B91410) (HF) that form from the decomposition of the LiPF6 salt. frontiersin.orgnih.goviaea.org This action suppresses the degradation of the electrolyte and the corrosion of the electrode materials. frontiersin.orgiaea.org

| Battery System | PTSI Concentration (wt%) | Key Improvement | Reference |

| LiNi0.5Mn1.5O4/Li | 0.5 | Enhanced specific capacity by 36.0 mAh/g in the first cycle. frontiersin.orgfrontiersin.orgnih.gov | frontiersin.orgfrontiersin.orgnih.gov |

| Li/Li4Ti5O12 | 0.5 | Obvious improvement in cycling performance after 400 cycles. nih.gov | nih.gov |

| LiNi0.5Co0.2Mn0.3O2/Li | Not specified | Discharge capacity retention increased from 71.4% to 86.2% after 100 cycles. researchgate.net | researchgate.net |

| LiMn2O4/Li at 55 °C | Not specified | Capacity fading was obviously inhibited. iaea.org | iaea.org |

| Li/graphite (B72142) | 0.5 | Enhanced cycling capacity at high current densities. researchgate.net | researchgate.net |

Solid Electrolyte Interphase (SEI) Film Formation

A critical factor in the long-term stability of lithium-ion batteries is the formation of a stable Solid Electrolyte Interphase (SEI) on the electrode surfaces. researchgate.net p-Toluenesulfonyl isocyanate plays a direct and crucial role in the formation of a robust and effective SEI layer. researchgate.netnih.gov

Because PTSI is electrochemically active at a higher potential than the bulk electrolyte solvents, it decomposes first during the initial charging cycles to form a thin, stable film on the electrode surface. researchgate.netnih.gov This PTSI-derived SEI film acts as a protective barrier, physically separating the electrode from the liquid electrolyte. frontiersin.orgresearchgate.net This barrier effectively suppresses the continuous reductive decomposition of the electrolyte, prevents electrode erosion, and inhibits the formation of detrimental species like lithium fluoride (LiF). researchgate.netnih.govmdpi.com The resulting stable interface reduces interfacial resistance and alleviates the capacity fading that occurs during prolonged cycling, particularly at high voltages and elevated temperatures. frontiersin.orgiaea.org

Impact on Electrochemical Performance and Stability

While direct and extensive research on o-toluenesulfonyl isocyanate as an electrolyte additive is not widely available in the reviewed literature, significant research has been conducted on its isomer, p-toluenesulfonyl isocyanate (PTSI). The findings related to PTSI provide critical insights into how a toluenesulfonyl isocyanate functional group can influence the electrochemical performance and stability of lithium-ion batteries. The following sections detail the impact of PTSI as a film-forming additive, with the understanding that this information pertains to the para isomer.

Research has shown that PTSI forms a stable SEI film on the surface of graphite anodes, which inhibits the reductive decomposition of the electrolyte, prevents electrode erosion, and suppresses the formation of lithium fluoride (LiF) during cycling. nih.gov The presence of PTSI as an additive has been found to be particularly beneficial at high current densities, effectively enhancing the cycling capacity of Li/graphite cells.

In high-voltage cathode materials like LiNi₀.₅Mn₁.₅O₄ (LNMO), the addition of a small amount of PTSI (e.g., 0.5 wt.%) to the electrolyte significantly enhances electrochemical performance. frontiersin.orgchemicalbook.com The additive helps to form a stable protective layer on the cathode, which mitigates the interfacial side reactions between the electrode and the liquid electrolyte that typically cause capacity fading at high voltages. frontiersin.orgchemicalbook.comresearchgate.net This protective film alleviates the detrimental effects of hydrofluoric acid (HF) that can form from the decomposition of the LiPF₆ salt in the electrolyte. frontiersin.orgchemicalbook.comresearchgate.net The mechanism involves the S=O groups in the PTSI molecule, which can delocalize the nitrogen core, acting as a weak base to inhibit the reactivity of PF₅, a precursor to HF formation. frontiersin.orgchemicalbook.comnih.gov

The improved interfacial stability leads to several measurable benefits in electrochemical performance. For instance, in LiNi₀.₅Co₀.₂Mn₀.₃O₂/Li cells, the addition of PTSI elevated the discharge capacity retention from 71.4% to 86.2% after 100 cycles at room temperature. At an elevated temperature of 55°C, the capacity retention was improved from 32.3% to 54.5% after 100 cycles with the PTSI additive. Furthermore, cells with the PTSI additive exhibit superior rate capability compared to those with the baseline electrolyte.

In LNMO/Li cells operating up to 4.98 V, the initial discharge specific capacity was significantly improved with the addition of 0.5 wt.% PTSI. chemicalbook.com The cell with the additive achieved a discharge specific capacity of 143.8 mAh/g in the first cycle, compared to 107.6 mAh/g for the cell without the additive. chemicalbook.com Moreover, the coulombic efficiency of the cell with PTSI reached 99% after 40 cycles, whereas the cell without the additive reached only 96%. frontiersin.org These results underscore the effectiveness of PTSI in improving both the capacity and the efficiency of high-voltage lithium-ion batteries. frontiersin.orgchemicalbook.com

The stable SEI film formed from PTSI decomposition products, which are more stable than the typical lithium carbonate (Li₂CO₃) and lithium alkyl carbonates (ROCO₂Li) formed from ethylene (B1197577) carbonate decomposition, also leads to reduced interface impedance. This lower impedance facilitates the diffusion of lithium ions (Li⁺) across the electrode surface, contributing to the enhanced performance.

The following tables summarize the key performance improvements observed in lithium-ion cells with the addition of p-toluenesulfonyl isocyanate (PTSI).

Table 1: Impact of PTSI on Capacity Retention

| Cathode Material | Temperature | Cycles | Capacity Retention (Without PTSI) | Capacity Retention (With PTSI) |

|---|---|---|---|---|

| LiNi₀.₅Co₀.₂Mn₀.₃O₂ | Room Temp. | 100 | 71.4% | 86.2% |

Data sourced from reference

Table 2: Impact of PTSI on Initial Discharge Capacity and Coulombic Efficiency

| Cell Configuration | Parameter | Without PTSI | With 0.5 wt.% PTSI |

|---|---|---|---|

| LiNi₀.₅Mn₁.₅O₄/Li | 1st Cycle Discharge Capacity | 107.6 mAh/g | 143.8 mAh/g |

Data sourced from references frontiersin.orgchemicalbook.com

Computational and Spectroscopic Characterization of O Toluenesulfonyl Isocyanate

Quantum Chemical Investigations of Molecular Structure and Electronic Properties

Quantum chemical investigations are powerful computational tools used to predict the molecular structure, stability, and electronic characteristics of chemical compounds. These methods are crucial for understanding a molecule's behavior at the atomic level.

Density Functional Theory (DFT) Studies of Molecular Geometry and Vibrational Frequencies

Density Functional Theory (DFT) is a widely used computational method for predicting the three-dimensional arrangement of atoms in a molecule (its geometry) and its vibrational frequencies. The process involves optimizing the molecular structure to find the lowest energy state, which corresponds to the most stable geometry. From this optimized structure, parameters such as bond lengths, bond angles, and dihedral angles can be determined.

Once the geometry is optimized, DFT calculations can predict the vibrational frequencies that correspond to the stretching, bending, and twisting of chemical bonds. These calculated frequencies are fundamental for interpreting experimental vibrational spectra, such as those obtained from FTIR and FT-Raman spectroscopy. A comparison between the calculated and experimental frequencies helps validate the accuracy of the computational model and aids in the precise assignment of vibrational modes. For the related compound, p-toluenesulfonyl isocyanate, such DFT calculations have been performed using the B3LYP/6-311+G(d,p) basis set, showing good agreement between theoretical and experimental data. nih.govsigmaaldrich.com

HOMO and LUMO Analysis: Charge Transfer Characteristics

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. researchgate.net

Interactive Data Table: Frontier Molecular Orbital Energies (Illustrative for p-Toluenesulfonyl Isocyanate)

| Parameter | HF/6-311+G(d,p) | B3LYP/6-311+G(d,p) |

| HOMO Energy (eV) | -9.01 | -7.77 |

| LUMO Energy (eV) | -0.63 | -2.48 |

| Energy Gap (ΔE) (eV) | 8.38 | 5.29 |

Note: This data is for p-toluenesulfonyl isocyanate and is provided for illustrative purposes to show the output of such an analysis. Specific values for o-toluenesulfonyl isocyanate are not available.

Dipole Moment, Polarizability, and Hyperpolarizability Calculations

These properties can be calculated using quantum chemical methods like DFT. The results provide insight into the molecule's charge distribution and its potential for applications in nonlinear optics. For p-toluenesulfonyl isocyanate, these values have been computed using both Hartree-Fock (HF) and DFT (B3LYP) methods to assess its NLO properties. nih.govsigmaaldrich.com

Interactive Data Table: Calculated Dipole Moment, Polarizability, and Hyperpolarizability (Illustrative for p-Toluenesulfonyl Isocyanate)

| Parameter | HF/6-311+G(d,p) | B3LYP/6-311+G(d,p) |

| Dipole Moment (μ) (Debye) | 5.09 | 5.16 |

| Mean Polarizability (α) (esu) | -1.771 x 10⁻²³ | -1.828 x 10⁻²³ |

| First Hyperpolarizability (β) (esu) | 1.83 x 10⁻³⁰ | 1.39 x 10⁻³⁰ |

Note: This data is for p-toluenesulfonyl isocyanate and is provided for illustrative purposes. Specific values for this compound are not available.

Vibrational Spectroscopy (FTIR and FT Raman) for Structural Elucidation and Validation

Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy are complementary experimental techniques used to probe the vibrational modes of a molecule. thermofisher.com An FTIR spectrum is obtained by measuring the absorption of infrared radiation by the sample, while a Raman spectrum is generated from the inelastic scattering of laser light. thermofisher.com

Together, these techniques provide a comprehensive vibrational "fingerprint" of a compound. The positions, intensities, and shapes of the peaks in the spectra correspond to specific molecular vibrations. By comparing the experimental spectra with the vibrational frequencies calculated using methods like DFT, chemists can confidently assign specific vibrational modes to the observed spectral bands. This correlative approach is essential for confirming the molecular structure and validating the results of the computational models. nih.gov While experimental spectra for this compound are not available in the cited literature, studies on its para-isomer have demonstrated excellent agreement between the simulated and observed FTIR and FT-Raman spectra. nih.govsigmaaldrich.com

Sustainability and Green Chemistry Aspects in O Toluenesulfonyl Isocyanate Chemistry

Development of Environmentally Benign Synthetic Routes

The traditional synthesis of isocyanates often involves the use of highly toxic phosgene (B1210022), a compound whose use is antithetical to the principles of green chemistry. Consequently, significant research has been dedicated to developing safer, non-phosgene alternatives.

The pursuit of safer isocyanate production has led to several innovative phosgene-free methods. While the conventional route involves reacting a primary amine with phosgene, green chemistry seeks to replace this hazardous reagent with less toxic alternatives or entirely different reaction pathways. For aryl isocyanates like o-toluenesulfonyl isocyanate, these approaches are critical for enhancing process safety and reducing environmental impact.

One prominent non-phosgene strategy is the thermal decomposition of carbamates . In this method, an amine is first reacted with a carbonyl source, such as dimethyl carbonate (DMC), to form a carbamate (B1207046) intermediate. This carbamate is then heated to yield the desired isocyanate and an alcohol, which can often be recycled. This pathway completely avoids the use of chlorine-containing compounds, simplifying purification and improving product quality.

Another approach involves the use of phosgene substitutes . Compounds like carbonyl fluoride (B91410) can be used in place of phosgene to react with sulfonamides. For instance, a method for preparing the closely related p-toluenesulfonyl isocyanate involves a two-step process where p-toluenesulfonamide (B41071) first reacts with carbonyl fluoride under pressure to form a fluorine-containing intermediate, which is then heated to eliminate hydrogen fluoride (HF) and yield the final product. google.com A key advantage of this method is the potential to recycle excess carbonyl fluoride and solvents, while the HF byproduct can be collected and utilized. google.com

The Curtius Rearrangement offers a classic but greener alternative for forming isocyanates from carboxylic azides. scribd.com This thermal or photochemical decomposition proceeds to the isocyanate without the need for highly toxic reagents. While more common for other types of isocyanates, the principles can be adapted for specialty chemicals.

Finally, the reductive carbonylation of nitro compounds provides a direct route to isocyanates by reacting a nitro-aromatic compound with carbon monoxide. This method is considered a concise pathway for isocyanate synthesis, though it often requires specific catalytic systems to be effective.

| Non-Phosgene Method | Key Reagents | Primary Byproducts | Green Chemistry Advantage |

| Carbamate Decomposition | Amine, Dimethyl Carbonate | Alcohol (e.g., Methanol) | Avoids phosgene and chlorine; byproduct can be recycled. |

| Phosgene Substitute | Sulfonamide, Carbonyl Fluoride | Hydrogen Fluoride (HF) | Replaces highly toxic phosgene with a less hazardous alternative; potential for reagent recycling. google.com |

| Curtius Rearrangement | Carboxylic Azide (B81097) | Nitrogen Gas | Avoids phosgene entirely. scribd.com |

| Reductive Carbonylation | Nitro Compound, Carbon Monoxide | Varies (e.g., CO2) | Direct synthesis route from common starting materials. |

Catalysis is a cornerstone of green chemistry, offering pathways to increase reaction efficiency, reduce energy consumption, and minimize waste. In the context of this compound, catalytic systems are being explored both for its synthesis and its subsequent polymerization into materials like polyurethanes.

For greener polymerization reactions, organocatalysis presents a promising alternative to traditional metal-based catalysts, which can be toxic and difficult to remove from the final product. For example, the direct copolymerization of the related p-tosyl isocyanate with epoxides to form polyurethanes can be initiated by onium salts in the presence of a trialkylborane cocatalyst. nih.gov This approach avoids the use of polyols and proceeds efficiently under mild conditions, yielding polyurethanes without common side products like cyclic oxazolidinone or isocyanurate. nih.gov

In the broader context of moving away from hazardous reagents, catalysts are also crucial for non-phosgene synthetic routes. For example, palladium and selenium catalysts have been investigated for the reductive carbonylation of nitroaromatics to carbamates, which are precursors to isocyanates. scribd.com The development of efficient and recyclable catalysts is key to making these phosgene-free routes economically viable and environmentally sustainable.

Integration into Green Polymer Chemistry

The demand for sustainable polymers has driven innovation in how isocyanates are used, focusing on reducing the hazards associated with traditional polyurethane production.

The term "Non-Isocyanate Polyurethane" (NIPU) refers to polymers with urethane (B1682113) linkages that are synthesized without using isocyanate monomers. rsc.org This approach is a major focus of green polymer chemistry, aiming to eliminate the health and environmental risks associated with isocyanates and their phosgene-based production. rsc.orgnih.gov The most common NIPU route involves the polyaddition reaction between a cyclic carbonate and a primary amine. rsc.orgnih.govresearchgate.net

Given this definition, this compound is not directly "integrated" into NIPU pathways. Instead, the rise of NIPU technology represents a competing, greener alternative to conventional polyurethane synthesis that avoids isocyanates altogether. However, the broader push for sustainability that fuels NIPU development has also spurred research into greener ways of utilizing existing isocyanates like this compound.

One such innovative approach is the direct, organocatalytic copolymerization of tosyl isocyanates with epoxides. nih.gov This method bypasses the conventional polyol reactant and creates polyurethanes through a different chemical mechanism. It represents a significant green advancement because it can be performed under mild conditions with high atom economy, producing polymers free from many of the side products that complicate traditional polyurethane synthesis. nih.gov This pathway, therefore, serves as a greener alternative that still leverages the unique reactivity of the sulfonyl isocyanate group, aligning with the sustainability goals that also drive NIPU research.

Green Metrics and Efficiency Assessments in this compound Reactions

To quantify the environmental performance of chemical processes, green chemistry employs several metrics. These tools are essential for comparing the "greenness" of different synthetic routes and identifying areas for improvement in reactions involving this compound.

Atom Economy (AE) , developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. The ideal atom economy is 100%, meaning no atoms are wasted as byproducts.

Formula: Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Environmental Factor (E-Factor) , introduced by Roger Sheldon, provides a more comprehensive measure by quantifying the amount of waste produced relative to the desired product. A lower E-factor indicates less waste and a greener process. libretexts.org

Formula: E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)

The E-Factor accounts for all waste streams, including byproducts, unreacted starting materials, solvent losses, and catalyst residues. libretexts.orgyoutube.com

The table below provides a hypothetical comparison of these metrics for a traditional phosgene-based synthesis of an aryl isocyanate versus a greener, non-phosgene alternative.

| Metric | Phosgene Route (Hypothetical) | Non-Phosgene Route (e.g., Carbamate Decomposition) | Green Implication |

| Atom Economy | Lower, due to the formation of HCl byproduct (2 moles per isocyanate group). | Higher, as the alcohol byproduct in the decomposition step is the main waste stream. | The non-phosgene route is more efficient in converting reactant atoms to the final product. |

| E-Factor | High. Waste includes HCl, excess phosgene, and solvents. | Lower. Waste is primarily the alcohol byproduct, which may be recyclable. Solvents are still a factor. rsc.org | The non-phosgene route generates significantly less waste per kilogram of product. libretexts.org |

Applying these metrics allows chemists to make data-driven decisions to develop more sustainable processes. For this compound, this means favoring synthetic routes with high atom economy and designing processes that minimize solvent use and allow for catalyst and byproduct recycling to achieve a low E-Factor.

Future Research Directions and Emerging Trends for O Toluenesulfonyl Isocyanate

Novel Reaction Design and Methodological Development

Future research involving o-toluenesulfonyl isocyanate is poised to explore innovative reaction designs and methodologies. A significant area of interest lies in the development of novel cycloaddition reactions. Building on established [2+2] cycloadditions with electron-rich alkenes to form β-lactam rings, researchers are investigating the use of monofluoroalkenes under mild, neat (solvent-free) conditions. westmont.edu These reactions proceed efficiently without the opening of the β-lactam ring, offering a synthetically useful pathway to monofluoro-tosyl-β-lactams. westmont.edu The investigation into the reaction mechanisms, such as the Single Electron Transfer (SET) pathway that leads to a 1,4-diradical intermediate, continues to be a focal point. westmont.edu